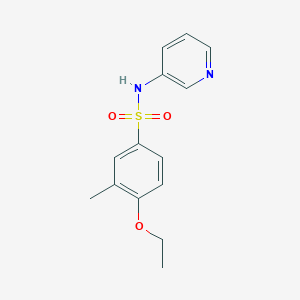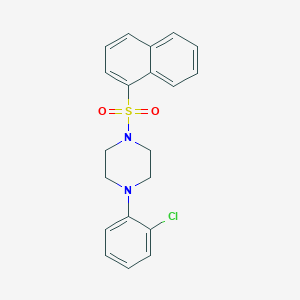![molecular formula C13H19NO2S B245681 1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TPS or Ts-1, and it is a sulfonamide derivative of pyrrolidine. TPS has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of TPS is not fully understood, but it is thought to involve the binding of the compound to specific sites on ion channels, enzymes, and receptors. This binding can alter the activity of these proteins, leading to changes in cellular signaling and physiological responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPS are diverse and depend on the specific protein target that the compound is binding to. In general, TPS has been shown to modulate ion channel activity, enzyme activity, and receptor activity, leading to changes in cellular signaling and physiological responses. TPS has been implicated in the regulation of pain signaling, memory formation, and anxiety, among other processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TPS is its potency and specificity for certain protein targets. This makes it a valuable tool for researchers studying the activity of ion channels, enzymes, and receptors. However, the use of TPS in lab experiments is limited by its potential toxicity and the need for careful handling and purification to ensure the purity of the final product.
Orientations Futures
There are many potential future directions for research involving TPS. One area of interest is the development of new compounds that are based on the structure of TPS but have improved potency and specificity for certain protein targets. Another area of interest is the use of TPS in the development of new therapies for pain management, anxiety, and other conditions that involve alterations in cellular signaling and physiological responses. Finally, TPS may have applications in the development of new diagnostic tools for the detection of certain protein targets in biological samples.
Méthodes De Synthèse
The synthesis of TPS involves the reaction of pyrrolidine with 2,3,4-trimethylbenzenesulfonyl chloride. This reaction typically occurs in the presence of a base such as triethylamine, and the resulting product is purified through recrystallization. The purity of the final product is critical for its use in scientific research, as impurities can affect the compound's mechanism of action and physiological effects.
Applications De Recherche Scientifique
TPS has been used in a variety of scientific research applications, including studies of ion channels, enzymes, and receptors. This compound has been shown to be a potent inhibitor of certain ion channels, including the TRPV1 channel, which is involved in pain signaling. TPS has also been used to study the activity of enzymes such as carbonic anhydrase and cholinesterase, and it has been shown to modulate the activity of certain receptors such as the GABA receptor.
Propriétés
Formule moléculaire |
C13H19NO2S |
|---|---|
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
1-(2,3,4-trimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H19NO2S/c1-10-6-7-13(12(3)11(10)2)17(15,16)14-8-4-5-9-14/h6-7H,4-5,8-9H2,1-3H3 |
Clé InChI |
AFZLZPOICLKRCD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCC2)C)C |
SMILES canonique |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)

![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)



![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)